

An In-depth Technical Guide to **Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate**

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Compound of Interest

	<i>Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate</i>
Compound Name:	
Cat. No.:	B130270

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and applications of **tert-butyl 4-(iodomethyl)piperidine-1-carboxylate**, a key building block in modern medicinal chemistry.

Chemical Structure and Identification

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with an iodomethyl group. This trifunctional nature makes it a versatile intermediate in organic synthesis.

Structure:

Key Identifiers:

Identifier	Value
IUPAC Name	tert-butyl 4-(iodomethyl)piperidine-1-carboxylate[1]
CAS Number	145508-94-7[1]
Molecular Formula	C ₁₁ H ₂₀ INO ₂ [1]
Molecular Weight	325.19 g/mol [1]
SMILES	CC(C)(C)OC(=O)N1CCC(CC1)CI[1]
InChIKey	RSMNYTJCWIDZAH-UHFFFAOYSA-N[1]
Synonyms	1-Boc-4-(iodomethyl)piperidine, 1-tert-Butoxycarbonyl-4-(iodomethyl)piperidine, 4-iodomethyl-piperidine-1-carboxylic acid tert-butyl ester[1]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. Experimental data for some properties are not readily available in the literature; in such cases, computed values are provided.

Property	Value	Source
Molecular Weight	325.19 g/mol	PubChem[1]
XLogP3	3.1	PubChem (Computed)[1]
Exact Mass	325.05388 Da	PubChem (Computed)[1]
Polar Surface Area	29.5 Å ²	PubChem (Computed)[1]

Note: Experimental data for properties such as melting point and boiling point are not consistently reported in publicly available literature.

Synthesis

The most common and practical synthesis of **tert-butyl 4-(iodomethyl)piperidine-1-carboxylate** involves a two-step procedure starting from the commercially available tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. The synthesis involves the conversion of the primary alcohol to a better leaving group, typically a tosylate, followed by nucleophilic substitution with an iodide salt.

Experimental Protocol

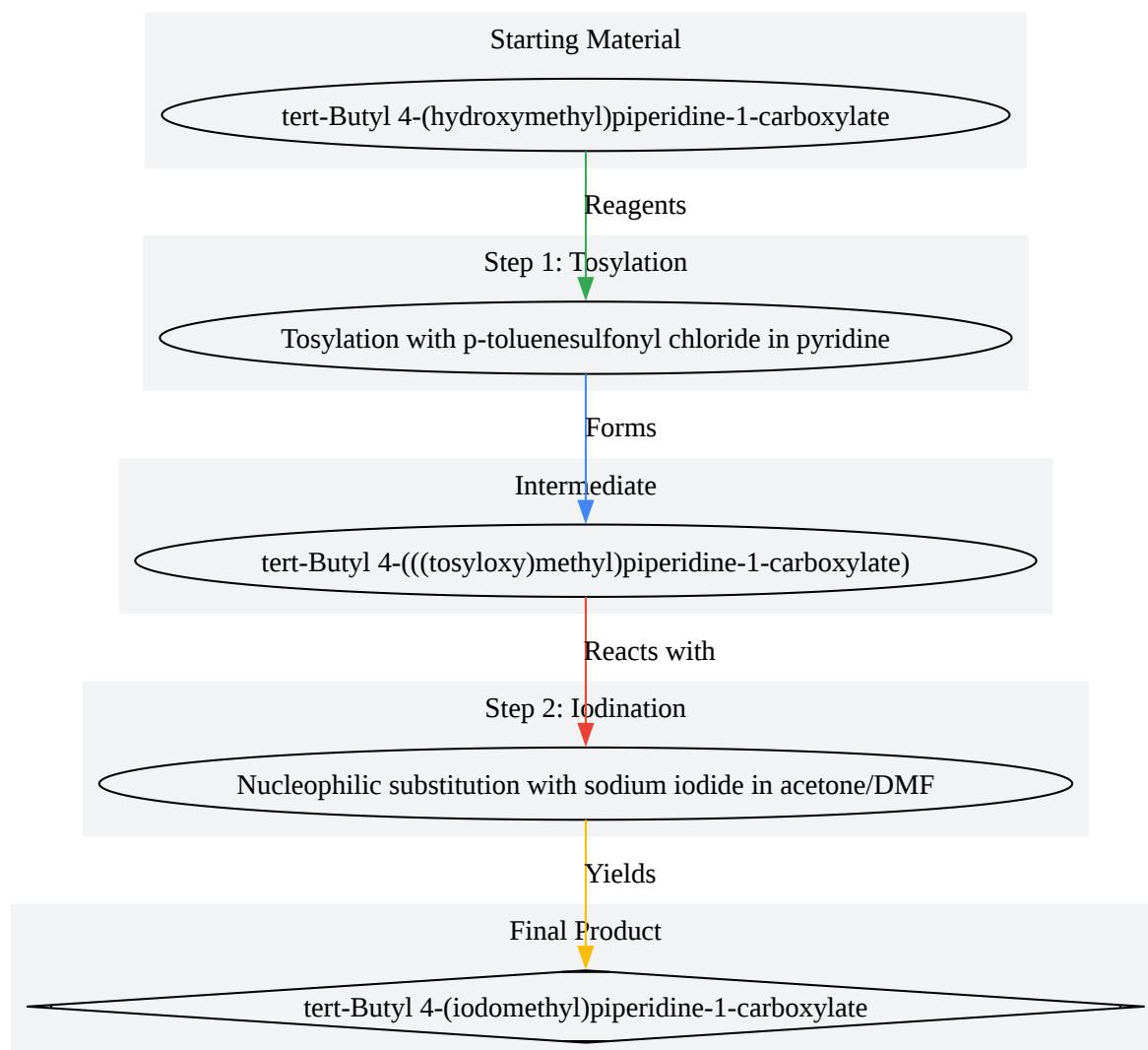
Step 1: Synthesis of tert-butyl 4-(((4-methylphenyl)sulfonyl)oxymethyl)piperidine-1-carboxylate (Tosylate Intermediate)

- Reaction Setup: To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous pyridine or dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonyl chloride (1.1-1.5 eq) portion-wise.
- Reaction Conditions: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction is typically stirred for 12-24 hours.
- Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the tosylated intermediate.

Step 2: Synthesis of **tert-butyl 4-(iodomethyl)piperidine-1-carboxylate**

- Reaction Setup: Dissolve the tosylated intermediate (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
- Reagent Addition: Add sodium iodide (1.5-3.0 eq) to the solution.

- Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 12-24 hours.
- Monitoring: Monitor the reaction progress by TLC.
- Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to afford **tert-butyl 4-(iodomethyl)piperidine-1-carboxylate**.

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Spectral Data

Note: Experimentally obtained spectral data for **tert-butyl 4-(iodomethyl)piperidine-1-carboxylate** is not readily available in public databases. The data for the isomeric compound,

tert-butyl 4-iodopiperidine-1-carboxylate, is often misattributed. Researchers should exercise caution and verify the identity of the compound using their own analytical data.

Applications in Drug Discovery and Development

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate is a valuable building block in medicinal chemistry, primarily utilized for the introduction of the N-Boc-4-methylpiperidine moiety into larger molecules. The iodomethyl group serves as a reactive handle for nucleophilic substitution reactions, allowing for its conjugation to various scaffolds.

Role as a Linker in PROTACs

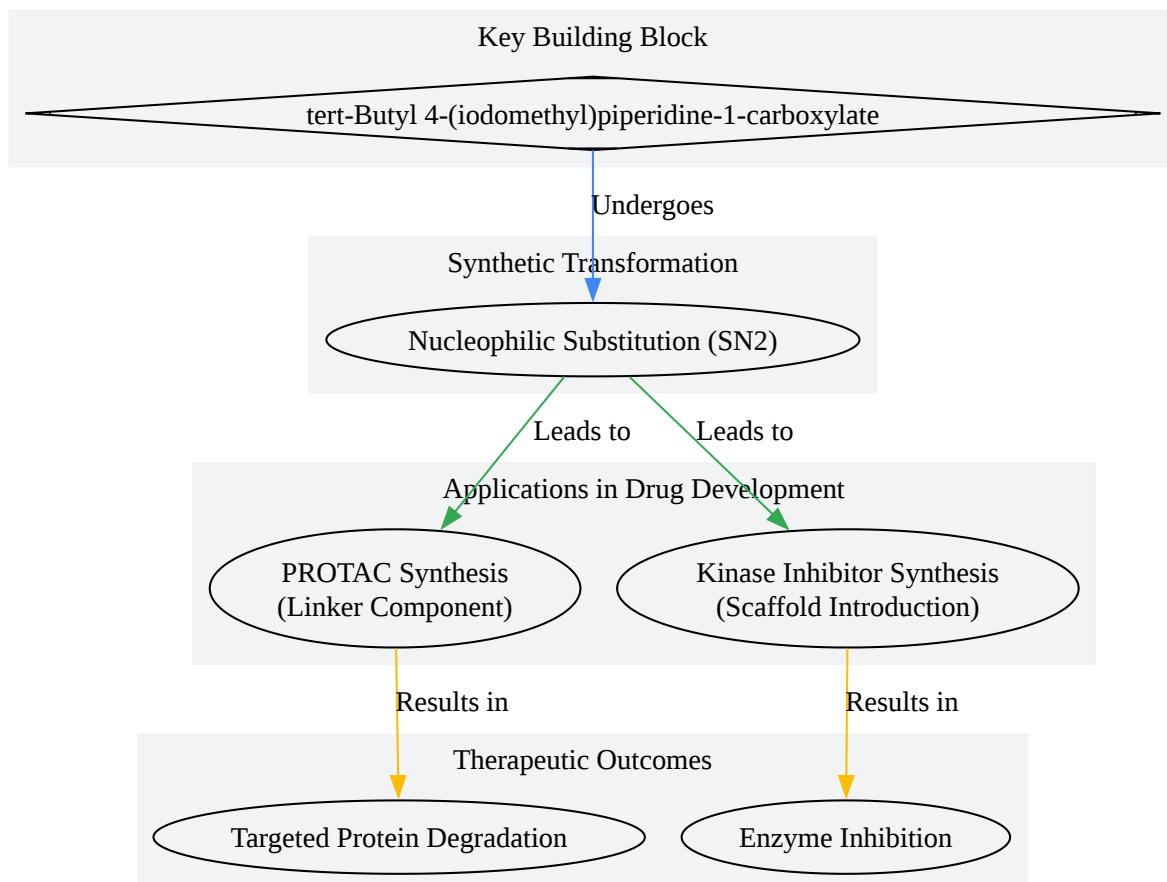
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The piperidine ring is a common motif in PROTAC linkers, providing a semi-rigid scaffold that can influence the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The iodomethyl functionality of **tert-butyl 4-(iodomethyl)piperidine-1-carboxylate** allows for its facile incorporation into PROTAC linker synthesis.

Synthesis of Kinase Inhibitors

The piperidine scaffold is a prevalent feature in many kinase inhibitors. **Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate** serves as a key intermediate in the synthesis of several clinically important kinase inhibitors, including:

- Crizotinib: An anaplastic lymphoma kinase (ALK) and c-Met inhibitor used in the treatment of non-small cell lung cancer.
- Vandetanib: An inhibitor of vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and RET-tyrosine kinases, used for the treatment of medullary thyroid cancer.

In the synthesis of these complex molecules, the N-Boc-4-methylpiperidine unit is often introduced via nucleophilic substitution using **tert-butyl 4-(iodomethyl)piperidine-1-carboxylate** or a related electrophile.



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Safety and Handling

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate is classified as a hazardous substance. It is known to cause skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1]

Handling Precautions:

- Handle in a well-ventilated area, preferably in a fume hood.

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
- Avoid contact with skin and eyes.
- Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate is a fundamentally important building block for the synthesis of complex, biologically active molecules. Its utility in the construction of PROTACs and kinase inhibitors underscores its significance in modern drug discovery. A thorough understanding of its synthesis and reactivity is crucial for medicinal chemists aiming to leverage this versatile intermediate in their research and development endeavors.

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References

- 1. [rsc.org](https://www.rsc.org) [rsc.org]
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